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Compound of Interest

Compound Name: 3,5-Dinitrobenzohydrazide

Cat. No.: B182385

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-
dinitrobenzohydrazide, a versatile molecule with significant applications in analytical
chemistry and notable potential in medicinal chemistry. This document details its synthesis,
physicochemical properties, and its critical role as a derivatization agent for the analysis of
carbonyl compounds. Furthermore, it explores the biological activities of its derivatives,
particularly their promise as antitubercular agents, and elucidates the proposed mechanism of
action.

Core Concepts and Applications

3,5-Dinitrobenzohydrazide is a hydrazine derivative of 3,5-dinitrobenzoic acid. Its chemical
structure, characterized by a hydrazide functional group (-CONHNH2) and two nitro groups on
the aromatic ring, underpins its primary applications. The hydrazide moiety serves as a reactive
nucleophile, readily condensing with aldehydes and ketones to form stable hydrazone
derivatives. The nitro groups, being strongly electron-withdrawing, enhance the reactivity of the
hydrazide and provide a chromophore, facilitating the detection of the resulting hydrazones by
UV-Vis spectroscopy.

The primary application of 3,5-dinitrobenzohydrazide lies in the derivatization of carbonyl
compounds for their detection and quantification, particularly in complex matrices. This is
crucial in various fields, including environmental analysis, food science, and biomedical
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research, where carbonyl compounds are often present at low concentrations and may lack a

suitable chromophore for easy detection.

In the realm of drug development, derivatives of 3,5-dinitrobenzohydrazide, specifically 3,5-

dinitrobenzoylhydrazones, have demonstrated significant potential as antitubercular agents.

Research has shown that these compounds exhibit potent activity against Mycobacterium

tuberculosis, including multidrug-resistant strains.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 3,5-Dinitrobenzohydrazide

and its parent compound, 3,5-Dinitrobenzoic acid, is presented below. This data is essential for

its proper handling, characterization, and use in experimental settings.

Property 3,5-Dinitrobenzohydrazide  3,5-Dinitrobenzoic Acid
CAS Number 2900-63-2[1][2] 99-34-3[3]
Molecular Formula C7HeN4Os[1][2] C7HaN20s6[4]
Molecular Weight 226.15 g/mol [1][2] 212.12 g/mol [4]
Melting Point Not available 204-206 °C[3]
] White to pale yellow crystalline

Appearance Not available )

solid[3]

Soluble in alcohol and glacial
Solubility Not available acetic acid; slightly soluble in

water[3]
1H NMR Not available Not available
13C NMR Not available Not available

Synthesis of 3,5-Dinitrobenzohydrazide

The synthesis of 3,5-dinitrobenzohydrazide is typically achieved through a two-step process

starting from benzoic acid. The first step involves the nitration of benzoic acid to form 3,5-
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dinitrobenzoic acid, which is then converted to the corresponding acyl chloride and
subsequently reacted with hydrazine hydrate.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

Reaction: Benzoic acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric
acid.

Protocol:

» To a suitable reaction vessel, add concentrated sulfuric acid.

» Slowly add benzoic acid while stirring and maintaining the temperature between 25-30°C.
e Cool the mixture to 5-10°C.

e Slowly add fuming nitric acid over a period of 90-120 minutes, ensuring the temperature
does not exceed 45°C.

 After the addition is complete, the reaction mixture is typically heated to drive the reaction to
completion.

e The reaction mixture is then cooled and poured into ice water to precipitate the 3,5-
dinitrobenzoic acid.

e The crude product is collected by filtration, washed with water until free of acid, and can be
further purified by recrystallization from 50% ethanol.

Step 2: Synthesis of 3,5-Dinitrobenzohydrazide

Reaction: 3,5-Dinitrobenzoic acid is first converted to 3,5-dinitrobenzoyl chloride, which then
reacts with hydrazine to yield 3,5-dinitrobenzohydrazide.

Protocol:

» 3,5-Dinitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCIz)
or phosphorus pentachloride (PCls), to form 3,5-dinitrobenzoyl chloride. This reaction is
typically performed in an inert solvent under reflux.
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e The resulting 3,5-dinitrobenzoyl chloride is then slowly added to a solution of hydrazine
hydrate in a suitable solvent, such as ethanol or tetrahydrofuran, at a low temperature (e.g.,
0-5°C).

o The reaction mixture is stirred for a specified period, allowing for the formation of 3,5-
dinitrobenzohydrazide as a precipitate.

e The product is collected by filtration, washed with a cold solvent to remove any unreacted

starting materials and byproducts, and then dried.

Benzoic Acid Nitration

3,5-Dinitrobenzoic Acid Chlorination

Fuming HNOs / H2SO4 \—V 3,5-Dinitrobenzoyl Chloride Hydrazinolysis
3,5-Dinitrobenzohydrazide
Hydrazine Hydrate

Click to download full resolution via product page
Synthesis of 3,5-Dinitrobenzohydrazide.

Experimental Protocols
Derivatization of Carbonyl Compounds for HPLC
Analysis

This protocol is adapted from established methods for the derivatization of carbonyl
compounds using hydrazine reagents like 2,4-dinitrophenylhydrazine (DNPH), which is
structurally and functionally analogous to 3,5-dinitrobenzohydrazide.

Materials:
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» 3,5-Dinitrobenzohydrazide (DNPH) derivatizing reagent: A solution of 3,5-
dinitrobenzohydrazide in a suitable solvent (e.g., acetonitrile) acidified with a strong acid
like sulfuric acid or phosphoric acid.

e Sample containing carbonyl compounds (e.g., aldehydes, ketones).

o Acetonitrile (HPLC grade).

o Water (HPLC grade).

e Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
o HPLC system with a UV-Vis detector.

e Reversed-phase HPLC column (e.g., C18).

Procedure:

o Sample Preparation: The sample containing the carbonyl compounds is dissolved in a
suitable solvent. For agueous samples, the pH may need to be adjusted to be acidic (pH 2-3)
to facilitate the reaction.

o Derivatization: An excess of the 3,5-dinitrobenzohydrazide derivatizing reagent is added to
the sample solution. The mixture is then incubated at a controlled temperature (e.g., room
temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes) to ensure
complete reaction.

o Sample Cleanup (if necessary): For complex matrices, the derivatized sample may be
passed through an SPE cartridge to remove interferences. The cartridge is first conditioned
with an appropriate solvent, the sample is loaded, and then the hydrazone derivatives are
eluted with a suitable solvent like acetonitrile.

o HPLC Analysis: The derivatized sample (or the eluate from the SPE cartridge) is injected into
the HPLC system. The 3,5-dinitrophenylhydrazone derivatives are separated on a reversed-
phase column using a mobile phase gradient, typically consisting of acetonitrile and water.
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o Detection: The separated hydrazones are detected by a UV-Vis detector at a wavelength
where the derivatives exhibit maximum absorbance (typically around 360 nm for DNPH

derivatives).

o Quantification: The concentration of each carbonyl compound is determined by comparing
the peak area of its corresponding hydrazone derivative to a calibration curve prepared using

standards of known concentrations.

Sample Preparation
(Dissolution, pH adjustment)

'

Derivatization
(Add 3,5-Dinitrobenzohydrazide reagent,
Incubate)

'

Sample Cleanup (Optional)
(Solid Phase Extraction)

i

HPLC Separation
(Reversed-phase C18 column,
Acetonitrile/Water gradient)

i

UV-Vis Detection
(e.g., ~360 nm)

i

Data Analysis & Quantification
(Calibration Curve)

Click to download full resolution via product page
Workflow for Carbonyl Analysis.

Biological Activity and Mechanism of Action
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Derivatives of 3,5-dinitrobenzohydrazide have emerged as a promising class of compounds
in the development of new antitubercular drugs.

Antitubercular Activity

Several studies have reported that 3,5-dinitrobenzoylhydrazone derivatives exhibit potent in
vitro activity against Mycobacterium tuberculosis, with some compounds showing minimum
inhibitory concentrations (MICs) in the low microgram per milliliter range.[5] Notably, this activity
is often retained against multidrug-resistant strains of M. tuberculosis.[5]

The following table summarizes the antitubercular activity of selected 3,5-
dinitrobenzoylhydrazone derivatives.

Compound Target Strain MIC (pg/mL) Reference
o M. tuberculosis
Derivative 1 0.24-7.8 [5]
H37Rv

o Multidrug-resistant M. o o
Derivative 2 ] Activity maintained [5]
tuberculosis

Mechanism of Action: The Deazaflavin-Dependent
Nitroreductase (Ddn) Pathway

The antitubercular activity of many nitroaromatic compounds, likely including 3,5-
dinitrobenzohydrazide derivatives, is dependent on their activation by a specific
mycobacterial enzyme. This mechanism involves a prodrug activation strategy, where the
relatively non-toxic nitroaromatic compound is converted into a toxic species within the
mycobacterial cell.

The key enzyme in this pathway is the deazaflavin-dependent nitroreductase (Ddn).[1][6][7]
This enzyme utilizes the reduced form of the cofactor F420 (F420Hz) to reduce the nitro group
of the prodrug.[5][7] This reduction process generates reactive nitrogen species, such as nitric
oxide (NO).[8][9] These reactive species are highly toxic to the bacterium and are believed to
exert their bactericidal effect through multiple mechanisms, including the inhibition of mycolic
acid synthesis and respiratory poisoning.[5][10][11][12]
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This specific activation pathway within Mycobacterium tuberculosis contributes to the selective
toxicity of these compounds against the bacterium with potentially lower toxicity to mammalian
cells, which lack this specific enzyme system.

Mycobacterium tuberculosis Cell

3,5-Dinitrobenzoylhydrazone

(Prodrug) F420H: (Reduced)

Deazaflavin-Dependent
Nitroreductase (Ddn)

Reduction

Reactive Nitrogen Species

F420 (Oxidized) (e.g., Nitric Oxide)

Click to download full resolution via product page

Proposed Mechanism of Antitubercular Action.

Conclusion

3,5-Dinitrobenzohydrazide is a valuable chemical entity with well-established applications in
analytical chemistry and burgeoning potential in medicinal chemistry. Its utility as a derivatizing
agent for carbonyl compounds is a cornerstone technique for researchers in diverse scientific
disciplines. Furthermore, the potent antitubercular activity of its derivatives highlights a
promising avenue for the development of novel therapeutics to combat tuberculosis. The
elucidation of the deazaflavin-dependent nitroreductase activation pathway provides a rational
basis for the design and optimization of new nitroaromatic drug candidates. This guide serves
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as a foundational resource for scientists and researchers working with or interested in the

multifaceted applications of 3,5-dinitrobenzohydrazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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